molecular formula C8H13NO3 B15254922 Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B15254922
M. Wt: 171.19 g/mol
InChI Key: QVDOUBAOXCQONT-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an ester functional group and a ketone group on the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate typically involves the reaction of ethyl 2-oxopyrrolidine-3-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ester and ketone functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings from various studies, focusing on its biological activity, synthesis methods, and potential applications.

Chemical Structure and Synthesis

This compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered nitrogen-containing ring. The synthesis of this compound typically involves the reaction of appropriate carboxylic acids with ethyl or methyl esters under controlled conditions. For instance, similar compounds have been synthesized using methods like esterification and cyclization reactions, which are crucial for developing derivatives with specific biological activities .

Anticancer Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant anticancer properties. For example, related compounds have shown selective cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The following table summarizes the anticancer activity observed in related pyrrolidine derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54925Apoptosis induction
Compound BHCT11615Cell cycle arrest
This compoundA549TBDTBD

The exact IC50 for this compound is yet to be established but is anticipated to be comparable based on structural similarities with other active derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound has also been a focus of research. Studies indicate that pyrrolidine derivatives can exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism typically involves disruption of bacterial cell walls or inhibition of critical enzymatic pathways .

The following table outlines the antimicrobial efficacy against various pathogens:

CompoundPathogenMIC (µg/mL)Activity Type
Compound CS. aureus32Bactericidal
Compound DK. pneumoniae16Bacteriostatic
This compoundTBDTBDTBD

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent investigation into a series of oxopyrrolidine derivatives showed that modifications at specific positions significantly enhanced their anticancer activity. The study utilized A549 cells to assess viability post-treatment with various concentrations of the compounds, revealing structure-dependent effects .
  • Antimicrobial Screening : Another study focused on the antimicrobial activity against resistant strains demonstrated that certain structural features in pyrrolidines correlate with increased efficacy against Gram-positive bacteria. The study employed standard broth microdilution techniques to determine minimum inhibitory concentrations (MICs) .

Properties

IUPAC Name

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-8(7(11)12-2)4-5-9-6(8)10/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDOUBAOXCQONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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